molecular formula C18H16N2O5 B12451922 2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione

2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione

Cat. No.: B12451922
M. Wt: 340.3 g/mol
InChI Key: QXDDXRUPJCLRPF-UHFFFAOYSA-N
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Description

2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione is a synthetic compound characterized by the presence of a trimethoxyphenyl group and an isoindole-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione is unique due to its specific combination of the trimethoxyphenyl group and isoindole-1,3-dione core, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)10-19-20-17(21)12-6-4-5-7-13(12)18(20)22/h4-10H,1-3H3

InChI Key

QXDDXRUPJCLRPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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